ATX inhibitor 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

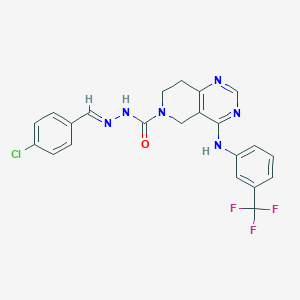

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClF3N6O/c23-16-6-4-14(5-7-16)11-29-31-21(33)32-9-8-19-18(12-32)20(28-13-27-19)30-17-3-1-2-15(10-17)22(24,25)26/h1-7,10-11,13H,8-9,12H2,(H,31,33)(H,27,28,30)/b29-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNHTUEITYZIH-VPUKRXIYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)NN=CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1N=CN=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N/N=C/C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ATX Inhibitor 5: A Deep Dive into its Mechanism of Action in Hepatic Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a key driver of this pathological process. ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator LPA. LPA, through its G protein-coupled receptors (LPARs), activates hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This technical guide provides a comprehensive overview of the mechanism of action of ATX inhibitor 5, a potent and orally active autotaxin inhibitor, in the context of hepatic fibrosis. We will delve into its inhibitory effects on the ATX-LPA axis, the downstream signaling pathways it modulates, and its efficacy in preclinical models of liver fibrosis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel anti-fibrotic therapies.

The Autotaxin-LPA Axis: A Central Player in Hepatic Fibrosis

The progression of hepatic fibrosis is a complex process involving multiple cell types and signaling pathways. A critical pathway that has garnered significant attention is the autotaxin-lysophosphatidic acid (ATX-LPA) axis.

Autotaxin (ATX) , also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the production of extracellular LPA.[1][2] In the context of liver disease, ATX expression is upregulated, leading to elevated levels of LPA in the liver.[3]

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6).[1][4] In the liver, LPA is a potent activator of hepatic stellate cells (HSCs).[5]

Hepatic Stellate Cells (HSCs) are perisinusoidal cells that, in a quiescent state, store vitamin A. Upon liver injury, HSCs undergo a process of activation, transdifferentiating into myofibroblast-like cells.[5] These activated HSCs are characterized by increased proliferation, contractility, and excessive production of ECM components, such as collagen, leading to the progressive scarring of the liver.[5] The ATX-LPA axis is a key driver of HSC activation and the subsequent fibrogenic response.[1][5]

This compound: A Potent Modulator of the ATX-LPA Axis

This compound is a novel, potent, and orally bioavailable small molecule inhibitor of autotaxin.[6][7][8] Its chemical structure is a tetrahydropyrido[4,3-d]pyrimidine derivative.[8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Autotaxin (ATX) | IC50 | 15.3 nM | [6][7][8][9] |

| Cell Proliferation Assay | Cardiac Fibroblasts (CFs) | IC50 | 1.21 µM | [6][7][8] |

| Cell Proliferation Assay | Hepatic Stellate Cells (t-HSC/Cl-6) | IC50 | 0.78 µM | [6][7][8] |

| Anti-fibrosis Activity | Cardiac Fibroblasts (CFs) | IC50 | 0.87 µM | [10] |

| Anti-fibrosis Activity | Hepatic Stellate Cells (t-HSC/Cl-6) | IC50 | 1.10 µM | [10] |

| Collagen Suppression (TGF-β induced) | Cardiac Fibroblasts & Hepatic Stellate Cells | Inhibition at 10 µM | Successful suppression | [6][7][8] |

Mechanism of Action of this compound in Hepatic Fibrosis

This compound exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of ATX, thereby reducing the production of LPA. This reduction in LPA levels leads to the attenuation of downstream signaling pathways that are crucial for the activation of HSCs and the progression of liver fibrosis.

Signaling Pathways

The binding of LPA to its receptors on HSCs activates multiple downstream signaling pathways, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways. These pathways collectively promote the pro-fibrotic phenotype of activated HSCs. By inhibiting LPA production, this compound effectively dampens these signaling cascades.

Preclinical Efficacy in a Hepatic Fibrosis Model

The anti-hepatofibrotic effects of this compound have been demonstrated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.[6][7][8]

Experimental Workflow

Results

Oral administration of this compound at doses of 20 and 40 mg/kg once daily for two weeks prominently reduced the CCl4-induced hepatic fibrosis level.[6][7][8] This was evidenced by a significant decrease in collagen deposition as assessed by Sirius Red staining and a reduction in the total collagen content measured by the hydroxyproline assay.

Detailed Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model

This protocol is adapted from widely used methods to induce liver fibrosis in mice.[1][11][12]

-

Animal Model: Male C57BL/6J mice, 7-8 weeks old.

-

Induction Agent: Carbon tetrachloride (CCl4) diluted in olive oil (e.g., 1:4 v/v).

-

Administration: Intraperitoneal (i.p.) injection of CCl4 solution (e.g., 1 ml/kg body weight) twice weekly for a duration of 4 to 8 weeks to induce significant fibrosis.

-

Treatment: Following the fibrosis induction period, mice are randomly assigned to treatment groups. This compound is administered orally (p.o.) once daily at the desired doses (e.g., 20 and 40 mg/kg) for the specified treatment period (e.g., 2 weeks). A vehicle control group receives the vehicle solution.

-

Termination and Sample Collection: At the end of the treatment period, mice are euthanized. Blood samples are collected for serum analysis of liver enzymes (ALT, AST). The liver is excised, weighed, and portions are fixed in 10% neutral buffered formalin for histological analysis, while other portions are snap-frozen in liquid nitrogen for biochemical assays.

Isolation and Culture of Primary Murine Hepatic Stellate Cells

This protocol provides a method for the high-purity isolation of HSCs from mice.[3][5][13]

-

Liver Perfusion: The mouse is anesthetized, and the portal vein is cannulated. The liver is perfused sequentially with a calcium-free buffer, followed by a pronase solution, and then a collagenase solution to digest the liver tissue.

-

Cell Suspension Preparation: The digested liver is excised, minced, and filtered to obtain a single-cell suspension.

-

HSC Enrichment: The cell suspension is subjected to density gradient centrifugation using a substance like Nycodenz or a similar density gradient medium. HSCs are collected from the interface of the gradient layers.

-

Cell Culture: Isolated HSCs are plated on tissue culture dishes and cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C and 5% CO2.

Sirius Red Staining for Collagen Quantification

This method is used to visualize and quantify collagen deposition in liver tissue sections.[4][14][15]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue is sectioned at 5 µm thickness and mounted on glass slides.

-

Deparaffinization and Rehydration: The sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Staining: The slides are incubated in a solution of 0.1% Sirius Red in saturated picric acid for 1 hour.

-

Washing and Dehydration: The sections are washed with acidified water to remove excess stain, followed by dehydration through a graded series of ethanol and clearing in xylene.

-

Mounting and Imaging: The slides are coverslipped and imaged using a light microscope. The red-stained collagen area is quantified using image analysis software.

Hydroxyproline Assay for Total Collagen Content

This biochemical assay measures the total amount of collagen in liver tissue by quantifying the hydroxyproline content.[2][9][16]

-

Tissue Homogenization: A known weight of frozen liver tissue is homogenized.

-

Hydrolysis: The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent, such as Chloramine-T.

-

Colorimetric Reaction: A colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 560 nm). The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.

Conclusion

This compound represents a promising therapeutic agent for the treatment of hepatic fibrosis. Its potent and specific inhibition of autotaxin effectively downregulates the pro-fibrotic ATX-LPA signaling axis, leading to a significant reduction in hepatic stellate cell activation and collagen deposition. The preclinical data in a CCl4-induced liver fibrosis model underscores its potential as a novel anti-fibrotic therapy. Further investigation into its long-term efficacy and safety is warranted to translate these promising findings into clinical applications for patients with chronic liver disease.

References

- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and Isolation of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 12. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Sirius red staining [bio-protocol.org]

- 15. Sirius Red staining of murine tissues [protocols.io]

- 16. 4.4. Hydroxyproline Assay [bio-protocol.org]

An In-Depth Technical Guide to ATX Inhibitor 5 (CAS 2402772-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATX inhibitor 5, with the CAS number 2402772-45-4, is a potent and orally active inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of targeting the ATX-LPA axis.

Physicochemical Properties

This compound is a synthetic small molecule belonging to the tetrahydropyrido[4,3-d]pyrimidine class of compounds.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2402772-45-4 | [1][2][4] |

| Molecular Formula | C₂₂H₁₈ClF₃N₆O | [2] |

| Molecular Weight | 474.87 g/mol | [2] |

| Appearance | Solid | [No specific citation] |

| pKa (Predicted) | 10.89 ± 0.20 | [5] |

| Solubility | DMSO: ≥ 250 mg/mL (≥ 526.46 mM) | [1][2] |

| In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] | |

| In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% Corn Oil | [6] |

Synthesis and Characterization

The synthesis of this compound is detailed in the primary literature by Jiang et al. (2020) in the European Journal of Medicinal Chemistry.[3] The compound is a derivative of the tetrahydropyrido[4,3-d]pyrimidine scaffold. While the full, step-by-step protocol is proprietary to the original research, the general synthesis likely involves a multi-step sequence common for this class of heterocyclic compounds.

Characterization:

-

Purity: Typically reported as >98% by HPLC.[4]

-

Structure Confirmation: The chemical structure is confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of autotaxin. Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPARs), leading to a wide range of cellular responses, including cell proliferation, migration, and survival. By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the downstream signaling cascades.[3]

Figure 1. The ATX-LPA signaling pathway and the inhibitory action of this compound.

Biological Activity

This compound is a highly potent inhibitor of autotaxin with an IC₅₀ value of 15.3 nM.[1][2] Its biological activities have been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent for fibrotic diseases.

In Vitro Activity

-

Enzymatic Inhibition: Potently inhibits recombinant human autotaxin.

-

Anti-proliferative Activity: Demonstrates anti-proliferative effects against cardiac fibroblasts (CFs) and hepatic stellate cells (HSCs), key cell types involved in the pathogenesis of fibrosis.[1][2]

-

Anti-fibrotic Activity: Successfully suppresses collagen content induced by transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[1][2]

In Vivo Activity

-

Hepatic Fibrosis Model: In a carbon tetrachloride (CCl₄)-induced mouse model of liver fibrosis, oral administration of this compound (20-40 mg/kg, once daily for two weeks) significantly reduced the level of hepatic fibrosis.[1][2]

Experimental Protocols

The detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are described by Jiang et al. (2020).[3] Below is a general outline of the types of assays used.

ATX Enzymatic Assay (General Protocol)

A common method to assess ATX activity is a fluorometric assay using a synthetic substrate.

Figure 2. Generalized workflow for an in vitro ATX enzymatic assay.

Cell Proliferation Assay (General Protocol)

The anti-proliferative effects of this compound on fibroblasts can be determined using assays such as the MTT or CellTiter-Glo assay.

In Vivo Hepatic Fibrosis Model (General Protocol)

-

Induction of Fibrosis: Mice are treated with a hepatotoxin, such as CCl₄, over several weeks to induce liver fibrosis.

-

Treatment: A cohort of fibrotic mice is treated with this compound (e.g., 20-40 mg/kg, p.o., daily), while a control group receives a vehicle.

-

Assessment: After the treatment period, livers are harvested for histological analysis (e.g., H&E and Masson's trichrome staining) to assess the degree of fibrosis and collagen deposition.

Conclusion

This compound is a potent and specific inhibitor of autotaxin with demonstrated efficacy in preclinical models of fibrosis. Its favorable in vitro and in vivo profiles make it a valuable research tool for studying the role of the ATX-LPA pathway in various diseases and a promising lead compound for the development of novel anti-fibrotic therapies. Further research is warranted to fully elucidate its therapeutic potential.

References

In Vitro Characterization of ATX Inhibitor Potency and Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Autotaxin (ATX) inhibitors, focusing on the determination of their potency and efficacy. Autotaxin is a key enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA), which is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis.[1][2][3] The development of potent and specific ATX inhibitors is therefore a significant area of therapeutic research.

The Autotaxin-LPA Signaling Axis

Autotaxin is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to generate LPA.[4] LPA then activates a family of G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that regulate cell proliferation, migration, and survival.[2] Inhibition of ATX activity is a promising strategy to reduce LPA levels and modulate these cellular responses.[1]

Caption: The Autotaxin-LPA signaling pathway and the mechanism of action for an ATX inhibitor.

Experimental Characterization of ATX Inhibitors

The in vitro characterization of an ATX inhibitor involves determining its potency (typically as the half-maximal inhibitory concentration, IC50) and its efficacy (the maximum extent of inhibition). A variety of biochemical assays are available for this purpose.

Experimental Workflow

A typical workflow for the in vitro characterization of a novel ATX inhibitor involves a primary screen to identify active compounds, followed by secondary assays to determine potency and selectivity.

Caption: A generalized workflow for the in vitro screening and characterization of ATX inhibitors.

Key Experimental Protocols

Amplex Red Assay

The Amplex Red assay is a commonly used, fluorescence-based method for measuring ATX activity.[5][6] It is an enzyme-coupled assay that indirectly quantifies ATX activity by measuring the production of hydrogen peroxide (H2O2).[5]

Principle:

-

ATX hydrolyzes LPC to produce LPA and choline.

-

Choline is then oxidized by choline oxidase to produce betaine and H2O2.

-

In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be detected spectrophotometrically.[5]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.

-

ATX Solution: Prepare a working solution of recombinant human ATX in assay buffer.

-

LPC Solution: Prepare a stock solution of LPC (e.g., 16:0 LPC) in a suitable solvent and dilute to the desired working concentration in assay buffer.

-

Amplex Red/HRP/Choline Oxidase Solution: Prepare a working solution containing Amplex Red, HRP, and choline oxidase in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of "this compound" in DMSO or the appropriate solvent.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of the inhibitor solution or vehicle control (e.g., DMSO) to each well.

-

Add the ATX solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the LPC solution.

-

Immediately add the Amplex Red/HRP/Choline Oxidase solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

FS-3 FRET-Based Assay

This assay utilizes a synthetic, fluorogenic substrate, FS-3, which is a substrate for ATX.[7][8]

Principle: FS-3 is a doubly labeled LPC analog containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon hydrolysis by ATX, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 µM BSA, with the pH adjusted to 8.0.[7]

-

ATX Solution: Prepare a working solution of recombinant human ATX (e.g., 4 nM) in assay buffer.[7]

-

FS-3 Solution: Prepare a working solution of FS-3 (e.g., 1 µM) in assay buffer.[7]

-

Inhibitor Solutions: Prepare serial dilutions of "this compound".

-

-

Assay Procedure (96-well plate format):

-

Add the inhibitor solution or vehicle control to each well.

-

Add the ATX solution to each well.

-

Initiate the reaction by adding the FS-3 solution.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore in FS-3.

-

-

Data Analysis:

-

Similar to the Amplex Red assay, calculate the reaction rates, normalize the data, and plot the dose-response curve to determine the IC50.

-

Data Presentation: Potency and Efficacy

The potency and efficacy of "this compound" should be compared with known reference compounds. The data should be presented in a clear and organized manner.

Table 1: In Vitro Potency of ATX Inhibitors

| Compound | Assay Type | Substrate | IC50 (µM) | Reference |

| This compound | e.g., Amplex Red | e.g., 16:0 LPC | [Insert Data] | - |

| ATX-1d | FS-3 Hydrolysis | FS-3 | 1.8 ± 0.3 | [7][8][9][10] |

| BMP-22 | FS-3 Hydrolysis | FS-3 | 0.2 ± 0.1 | [8] |

| PF-8380 | LPC Hydrolysis | LPC | 0.0017 | [2][11] |

| GLPG1690 | LPC Hydrolysis | LPC | 0.131 | [2][6][11] |

Table 2: In Vitro Efficacy of ATX Inhibitors

| Compound | Assay Type | Max Inhibition (%) | Reference |

| This compound | e.g., Amplex Red | [Insert Data] | - |

| ATX-1d | FS-3 Hydrolysis | >50% at 10 µM | [7][8] |

Potency and Efficacy Relationship

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme activity by 50% and is a measure of its potency.[12] Efficacy, on the other hand, refers to the maximal effect an inhibitor can produce.[12]

Caption: A conceptual diagram illustrating the relationship between inhibitor concentration, enzyme activity, potency (IC50), and efficacy.

Conclusion

A thorough in vitro characterization is crucial for the development of novel ATX inhibitors. By employing robust and reproducible assays such as the Amplex Red or FS-3 based methods, researchers can accurately determine the potency and efficacy of new chemical entities. This data, when presented clearly and compared to established benchmarks, provides a solid foundation for further preclinical and clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]

- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of ATX Inhibitor 5 on Lysophosphatidic Acid (LPA) Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATX inhibitor 5, a potent and orally active inhibitor of autotaxin (ATX), and its impact on the production of the signaling lipid, lysophosphatidic acid (LPA). This document details the inhibitor's quantitative effects, the experimental protocols for its evaluation, and the underlying biological pathways.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the extracellular production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC)[1][2]. The ATX-LPA signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis[3][4]. Dysregulation of this axis has been linked to the progression of various diseases, such as idiopathic pulmonary fibrosis, cancer, and chronic inflammation, making ATX a compelling therapeutic target[5][6].

Overview of this compound

This compound is a novel small molecule compound identified as a potent inhibitor of autotaxin. It belongs to a class of tetrahydropyrido[4,3-d]pyrimidine derivatives and has demonstrated significant potential in preclinical studies for its anti-fibrotic effects[7].

Quantitative Data on the Inhibitory Effect of this compound

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding its effect on ATX activity and related cellular processes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 against Autotaxin (ATX) | 15.3 nM | Enzymatic Assay | [7] |

| IC50 against Cardiac Fibroblasts (CFs) | 1.21 µM | Cell-based Assay | [7] |

| IC50 against Hepatic Stellate Cells (HSCs) | 0.78 µM | Cell-based Assay | [7] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the target by 50%.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA from its precursor, LPC. This reduction in LPA levels leads to decreased activation of its cognate G protein-coupled receptors (GPCRs), mitigating the downstream signaling cascades that promote pathological processes like fibrosis.

Figure 1: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments to evaluate the efficacy of ATX inhibitors like this compound.

This assay is a common in vitro method to determine the inhibitory activity of compounds against autotaxin. It is a coupled enzymatic assay that measures the production of choline, a co-product of LPA synthesis[1][5].

Materials:

-

Recombinant human autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) as the substrate

-

This compound (or other test compounds)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer, HRP, choline oxidase, and Amplex Red reagent to each well.

-

Add serial dilutions of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no ATX).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding LPC to all wells.

-

Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Record the fluorescence at regular intervals for a specified period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different LPA species in biological samples[8][9].

Materials:

-

Biological samples (e.g., plasma, cell culture supernatant)

-

Internal standard (e.g., a deuterated or odd-chain LPA species)

-

Organic solvents for extraction (e.g., methanol, chloroform, butanol)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation (Lipid Extraction):

-

Thaw the biological samples on ice.

-

Add a known amount of the internal standard to each sample.

-

Perform a liquid-liquid extraction to isolate the lipids. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different LPA species using a C18 reversed-phase column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium formate).

-

Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each LPA species and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each LPA species and the internal standard.

-

Calculate the concentration of each LPA species in the original sample by comparing its peak area ratio to the internal standard against a standard curve prepared with known amounts of each LPA species.

-

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an ATX inhibitor's effect on LPA production.

Figure 2: A typical experimental workflow for evaluating an ATX inhibitor.

Conclusion

This compound is a promising therapeutic candidate that effectively targets the autotaxin-LPA signaling axis. Its potent inhibitory activity, demonstrated through rigorous in vitro and cellular assays, highlights its potential for the treatment of diseases driven by excessive LPA production, such as fibrosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this and other novel ATX inhibitors. Further in vivo studies are crucial to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methods for quantifying lysophosphatidic acid in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Medicinal Chemistry of Novel Autotaxin Inhibitors: A Technical Guide Focused on Phosphonic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and medicinal chemistry of novel ATX inhibitors, with a particular focus on the promising class of phosphonic acid-based compounds. We will delve into the identification of the initial hit, compound 5 , and the subsequent structure-activity relationship (SAR) studies that have guided the development of more potent and selective inhibitors. This guide will also detail the key experimental protocols for inhibitor screening and characterization, and visualize the intricate signaling pathways and experimental workflows.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (LPC).[1][2] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1][3] This signaling cascade is crucial for normal physiological processes such as embryonic development.[2] However, dysregulation of the ATX-LPA axis has been linked to a variety of diseases, including cancer, where it promotes tumor growth, angiogenesis, and metastasis.[1][4] Consequently, the development of potent and selective ATX inhibitors has become a significant focus of drug discovery efforts.

The ATX-LPA Signaling Pathway

The signaling cascade initiated by ATX-mediated LPA production is complex, involving multiple downstream effector pathways. Upon binding to its cognate LPA receptors, a conformational change is induced, leading to the activation of various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs. The specific G protein activated depends on the receptor subtype and cell type, resulting in a diverse range of cellular responses. Key downstream pathways include the Ras-MAPK pathway, PI3K-Akt pathway, Rho pathway, and PLC-IP3-Ca2+ pathway, which collectively regulate cell proliferation, survival, migration, and cytoskeletal rearrangement.

Discovery of a Novel Phosphonic Acid-Based ATX Inhibitor: Compound 5

The journey towards potent and selective ATX inhibitors has explored various chemical scaffolds. A significant breakthrough came from the screening of a lipid-mimetic chemical library, which led to the identification of compound 5 , a phosphonic acid-based inhibitor.[5] This compound demonstrated promising potency with a half-maximal inhibitory concentration (IC50) of 28 nM in a Fluorescence Resonance Energy Transfer (FRET) assay.[5] The discovery of compound 5 served as a crucial starting point for extensive medicinal chemistry efforts aimed at optimizing its pharmacological properties.

Structure of Compound 5

The chemical structure of compound 5 features a phosphonic acid head group, a central aromatic core, and a lipophilic tail, which are common structural motifs for ATX inhibitors that mimic the natural substrate, LPC.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The initial potency of compound 5 prompted further investigation into the structure-activity relationships of phosphonic acid-based ATX inhibitors. The goal of these studies was to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the inhibitory activities of compound 5 and other relevant ATX inhibitors. This data provides a comparative overview of the potency of different chemical scaffolds.

| Compound | Chemical Class | Assay Type | IC50 (nM) | Reference |

| Compound 5 | Phosphonic Acid | FRET | 28 | [5] |

| BIO-32546 | Carboxylic Acid (optimized from Compound 5) | FRET | 1 | [5] |

| HA-155 | Boronic Acid | LPC Hydrolysis | 5.7 | [6] |

| PF-8380 | Piperidinyl Ether | FS-3 Hydrolysis | 1.7 | [7] |

| GLPG1690 | Adamantyl derivative | FS-3 Hydrolysis | - | [7] |

| VPC8a202 | β-hydroxy phosphonate | Choline Detection | ~1000 (Ki) | [8] |

Table 1: Inhibitory Potency of Selected ATX Inhibitors

Key SAR Insights

-

Head Group Modification: Replacement of the phosphonic acid in compound 5 with a carboxylic acid, while initially reducing potency, ultimately led to the discovery of the highly potent, orally bioavailable inhibitor BIO-32546 after further optimization.[5] This highlights the importance of the acidic head group for binding to the ATX active site, but also suggests that other functionalities can be successfully employed.

-

Lipophilic Tail: The length and nature of the lipophilic tail are critical for occupying the hydrophobic pocket of ATX. Structure-activity relationship studies on various analogs have shown that the tail's composition significantly influences inhibitory potency.

-

Linker Region: The linker connecting the head group to the lipophilic tail also plays a role in inhibitor binding and can be modified to improve physicochemical properties.

Experimental Protocols

The discovery and characterization of novel ATX inhibitors rely on a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro ATX Inhibition Assays

This high-throughput screening assay is used to identify inhibitors of the ATX-LPA interaction.

Principle: The assay utilizes a fluorescently labeled LPA analog and a quencher-labeled ATX. In the absence of an inhibitor, the binding of the fluorescent LPA to ATX brings the fluorophore and quencher into close proximity, resulting in a low fluorescence signal due to FRET. Inhibitors that disrupt this interaction will prevent FRET, leading to an increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ATX.

-

Prepare a stock solution of the fluorescent LPA analog (e.g., with a donor fluorophore like CFP).

-

Prepare a stock solution of the quencher-labeled ATX (e.g., with an acceptor like YFP).

-

Prepare a series of dilutions of the test compounds.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compounds to the appropriate wells.

-

Add the fluorescent LPA analog to all wells.

-

Initiate the reaction by adding the quencher-labeled ATX to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

This is a widely used, sensitive, and continuous fluorometric assay for measuring ATX activity.

Principle: ATX hydrolyzes LPC to produce LPA and choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent resorufin. The rate of resorufin formation is proportional to the ATX activity.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 0.1% Triton X-100).

-

Prepare a stock solution of LPC (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine).

-

Prepare a stock solution of Amplex Red reagent in DMSO.

-

Prepare a stock solution of HRP.

-

Prepare a stock solution of choline oxidase.

-

Prepare a series of dilutions of the test compounds.

-

-

Assay Procedure:

-

In a 96-well black plate, add the test compounds to the appropriate wells.

-

Prepare a reaction mixture containing assay buffer, LPC, Amplex Red reagent, HRP, and choline oxidase.

-

Initiate the reaction by adding recombinant human ATX to all wells except the negative control.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition and IC50 values as described for the FRET assay.

-

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ATX inhibitor in a relevant animal model (e.g., mice).

Protocol:

-

Animal Dosing:

-

Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma.

-

-

Bioanalysis:

-

Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Bioavailability (F%): For oral administration, calculated by comparing the AUC after oral and intravenous administration.

-

-

In Vivo Efficacy Models

This is a widely used preclinical model to evaluate the anti-fibrotic potential of ATX inhibitors.

Protocol:

-

Induction of Fibrosis:

-

Anesthetize mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.

-

-

Treatment:

-

Administer the ATX inhibitor or vehicle control to the mice daily, starting from a specified day post-bleomycin instillation.

-

-

Assessment of Fibrosis:

-

At the end of the study period (e.g., 14 or 21 days), euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.

-

Collagen Content: Quantify the total lung collagen content using a Sircol collagen assay.

-

BALF Analysis: Measure the total and differential cell counts, and the levels of pro-inflammatory cytokines (e.g., TGF-β, IL-6) in the BALF.

-

Conclusion

The discovery of phosphonic acid-based ATX inhibitors, exemplified by the initial hit compound 5, has paved the way for the development of a new class of therapeutic agents targeting the ATX-LPA signaling axis. Through rigorous medicinal chemistry efforts and the application of robust in vitro and in vivo assays, significant progress has been made in optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. The detailed experimental protocols and a thorough understanding of the underlying signaling pathways, as outlined in this guide, are essential for the continued advancement of novel ATX inhibitors towards clinical applications for a range of debilitating diseases.

References

- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. (4-(Tetradecanoylamino)benzyl)phosphonic acid | C21H36NO4P | CID 44176227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of Autotaxin Inhibitor GLPG1690

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of GLPG1690 (ziritaxestat), a potent and selective inhibitor of autotaxin (ATX). The information is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel ATX inhibitors.

Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] Inhibition of ATX is therefore a promising therapeutic strategy for a range of diseases.[2] GLPG1690 is a first-in-class ATX inhibitor that has advanced into clinical trials for idiopathic pulmonary fibrosis (IPF).[2][3]

Pharmacokinetic Data in Preclinical Models

The following table summarizes the key pharmacokinetic parameters of GLPG1690 observed in preclinical species. Preclinical studies in rodents indicated that GLPG1690 has favorable pharmacokinetic properties, including good oral bioavailability.[4]

| Parameter | Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Ref |

| Exposure | Rat | N/A | N/A | N/A | N/A | N/A | N/A | >99% protein binding | [3] |

| Exposure | Dog | N/A | N/A | N/A | N/A | N/A | N/A | >99% protein binding | [3] |

| Efficacy Study | Mouse | 3, 10, 30 mg/kg b.i.d. | p.o. | Dose-dependent | N/A | N/A | N/A | N/A | [5] |

Data presented is based on available information from the provided search results. More detailed quantitative data from specific preclinical studies was not available in the snippets.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized methodologies based on common practices for in vivo pharmacokinetic profiling of small molecule inhibitors.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6J mice are typically used for in vivo studies.[6]

-

Drug Formulation and Administration: GLPG1690 is formulated as a suspension for oral administration (p.o.). Doses are administered via oral gavage at specified concentrations (e.g., 3, 10, and 30 mg/kg).[5]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 1, 3, 6, and 24 hours) via tail vein or retro-orbital bleeding.[7] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of GLPG1690 and the pharmacodynamic biomarker LPA are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

-

Pharmacokinetic Analysis: PK parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profiles using non-compartmental analysis with software like Phoenix WinNonlin.[3]

Pharmacodynamic Assessment

-

Biomarker: Plasma levels of lysophosphatidic acid (LPA), particularly LPA 18:2, are used as a key pharmacodynamic (PD) biomarker to assess the in vivo activity of ATX inhibitors.[4][5]

-

Methodology: The reduction in plasma LPA levels following drug administration is measured by LC-MS/MS and correlated with the plasma concentration of the inhibitor.[5]

Visualizations

Signaling Pathway

Caption: The ATX-LPA signaling pathway and the mechanism of action of an ATX inhibitor.

Experimental Workflow

Caption: A typical experimental workflow for a preclinical pharmacokinetic and pharmacodynamic study.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Primary Biological Targets of a Representative Autotaxin Inhibitor: PF-8380

Disclaimer: The specific designation "ATX inhibitor 5" does not correspond to a uniquely identified compound in the current scientific literature. This guide will therefore focus on a well-characterized and potent Autotaxin inhibitor, PF-8380 , as a representative example to delineate the primary biological targets, mechanism of action, and relevant experimental protocols.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Autotaxin (ATX) inhibition.

Primary Biological Target and Mechanism of Action

The primary biological target of PF-8380 is the enzyme Autotaxin (ATX) , also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4]

The mechanism of action for PF-8380 involves direct binding to the active site of the ATX enzyme.[1] This binding competitively inhibits the catalytic conversion of lysophosphatidylcholine (LPC) into LPA.[1] By blocking ATX activity, PF-8380 effectively reduces the extracellular levels of LPA, thereby modulating the downstream signaling pathways initiated by LPA binding to its G protein-coupled receptors (LPARs).[1][5]

Quantitative Data for PF-8380

The inhibitory potency of PF-8380 against Autotaxin has been quantified in various studies. The following table summarizes the key quantitative data.

| Inhibitor | Target | Assay Substrate | IC50 (nM) | Reference |

| PF-8380 | Autotaxin (ATX) | LPC | 1.7 | [6] |

Signaling Pathway

The inhibition of Autotaxin by PF-8380 directly impacts the ATX-LPA signaling axis. This pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[5][7][8][9][10]

Below is a diagram illustrating the ATX-LPA signaling pathway and the point of intervention for an ATX inhibitor like PF-8380.

Experimental Protocols

The efficacy of ATX inhibitors is commonly quantified using in vitro enzymatic assays. The Amplex Red assay is a standardized, fluorescence-based method for determining ATX activity and inhibitor potency.[11]

Amplex Red Assay for ATX Inhibitor Characterization

Principle: This assay indirectly measures ATX activity by quantifying one of its reaction products, choline. Autotaxin catalyzes the conversion of LPC to LPA and choline. The choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.[11]

Materials:

-

Recombinant Autotaxin (ATX) enzyme

-

Lysophosphatidylcholine (LPC) substrate (e.g., 16:0 LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl₂, MgCl₂, and NaCl)

-

ATX inhibitor (e.g., PF-8380)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure for IC50 Determination:

-

Prepare Reagent Mix: Prepare a fresh reagent mix containing Amplex Red, HRP, and choline oxidase in the assay buffer.

-

Prepare Inhibitor Dilutions: Create a serial dilution of the ATX inhibitor (e.g., PF-8380) in assay buffer to cover a range of concentrations for determining the IC50 value.

-

Assay Plate Setup:

-

Add a fixed amount of ATX enzyme to each well of the 96-well plate (except for no-enzyme controls).

-

Add the various concentrations of the ATX inhibitor to the wells. Include a positive control (ATX with no inhibitor) and a negative control (no ATX).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

-

Initiate Reaction:

-

Prepare the LPC substrate solution in the assay buffer.

-

Add the LPC substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells without ATX).

-

Calculate the percentage of ATX inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for ATX Inhibitor Screening and Validation

The following diagram outlines a typical workflow for the discovery and validation of novel ATX inhibitors.

Conclusion

Inhibitors of Autotaxin, exemplified by compounds like PF-8380, represent a promising therapeutic strategy for a range of diseases driven by aberrant LPA signaling, including fibrosis, cancer, and chronic inflammation.[9][10][12] The primary biological target is the ATX enzyme itself, and the therapeutic effect is achieved by reducing the production of extracellular LPA. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel and potent ATX inhibitors. Further research into the nuances of the ATX-LPA signaling axis will continue to uncover new therapeutic opportunities.

References

- 1. scbt.com [scbt.com]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Attenuation of Fibroblast Activation and Proliferation by Autotaxin Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which autotaxin (ATX) inhibitors modulate the activation and proliferation of fibroblasts, key cellular mediators of fibrosis. While this document addresses the core topic of a hypothetical "ATX inhibitor 5," it is important to note that this specific designation does not correspond to a recognized compound in publicly available scientific literature. Therefore, this guide synthesizes data from several well-characterized, exemplary ATX inhibitors to elucidate the therapeutic principles of this drug class.

The Autotaxin-LPA Axis: A Central Driver of Fibrosis

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2] LPA is a potent bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPARs), primarily LPA1-6.[3][4] In the context of tissue injury and disease, the ATX-LPA signaling axis is frequently upregulated and plays a pivotal role in the pathogenesis of fibrosis.[4][5][6]

LPA signaling in fibroblasts promotes a cascade of pro-fibrotic responses, including:

-

Recruitment and Migration: LPA acts as a chemoattractant, drawing fibroblasts to sites of injury.[3][7]

-

Proliferation: It stimulates fibroblast cell division, leading to an expansion of the fibroblast population.[3][5]

-

Activation (Myofibroblast Differentiation): LPA induces the transformation of fibroblasts into contractile, matrix-producing myofibroblasts, which are the primary effector cells in fibrosis.[8]

ATX inhibitors are small molecules designed to block the catalytic activity of ATX, thereby reducing the production of extracellular LPA.[4] This reduction in LPA levels effectively dampens the pro-fibrotic signaling cascade, making ATX a compelling therapeutic target for a range of fibrotic disorders.[2][7]

Core Signaling Pathways Modulated by ATX Inhibition in Fibroblasts

ATX inhibitors exert their anti-fibrotic effects by interrupting several key signaling pathways that are aberrantly activated in fibroblasts during disease.

LPA Receptor-Mediated Signaling

The primary mechanism of action is the reduction of LPA, the ligand for LPARs. This leads to decreased activation of downstream G protein-mediated pathways.

Caption: Inhibition of ATX reduces LPA production and subsequent LPAR activation.

The TGF-β Superfamily Pathway

Transforming growth factor-β (TGF-β) is a master regulator of fibrosis. The ATX-LPA axis and TGF-β signaling are interconnected. LPA signaling can induce the expression of TGF-β in fibroblasts and also promote the activation of latent TGF-β, amplifying the fibrotic response.[6] ATX inhibitors can therefore indirectly suppress TGF-β signaling by reducing LPA levels.

Caption: ATX inhibition downregulates LPA-mediated TGF-β signaling.

RhoA Signaling Pathway

The activation of the small GTPase RhoA is critical for the cytoskeletal rearrangements that define myofibroblast differentiation, including the formation of actin stress fibers. LPA binding to LPARs, particularly LPA1, strongly activates the RhoA pathway. By preventing this interaction, ATX inhibitors suppress a key driver of the myofibroblast phenotype.

Caption: ATX inhibition prevents LPA-induced RhoA activation.

PI3K/AKT and MAPK/ERK Proliferation Pathways

LPA is a known mitogen for fibroblasts, promoting their proliferation through the activation of canonical growth pathways such as PI3K/AKT and MAPK/ERK. These pathways are crucial for cell cycle progression and survival. ATX inhibitors, by depleting LPA, effectively withdraw this pro-proliferative stimulus.

Caption: Pro-proliferative signaling is attenuated by ATX inhibition.

Quantitative Effects of ATX Inhibitors on Fibroblast Function

The efficacy of ATX inhibitors has been quantified in numerous preclinical studies. The following tables summarize representative data on their impact on ATX activity, fibroblast proliferation, and the expression of fibrotic markers.

Table 1: Inhibitory Potency of Selected ATX Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay System |

|---|---|---|---|

| Ziritaxestat (GLPG1690) | Human ATX | 28 | Biochemical Assay |

| IOA-289 | Human ATX | 1.5 | Biochemical Assay |

| PAT-048 | Human ATX | 2.9 | Biochemical Assay |

| GWJ-A-23 | Recombinant ATX | 18 | Biochemical Assay[4] |

Table 2: Effects of ATX Inhibitors on Fibroblast Proliferation and Activation

| Inhibitor | Cell Type | Endpoint | Result |

|---|---|---|---|

| Ziritaxestat (GLPG1690) | Human Lung Fibroblasts | Proliferation | Inhibition of LPA-induced proliferation |

| PAT-048 | Scleroderma Dermal Fibroblasts | IL-6 mRNA Expression | Significant reduction at 3 and 6 hours[9] |

| IOA-289 | Mouse Mammary Fibroblasts | ACTA2 (α-SMA) mRNA | Inhibition of LPA-induced expression[8] |

| Unnamed Inhibitor | NIH-3T3 Fibroblasts | p-AKT, p-ERK | Inhibition of ATX-mediated phosphorylation[10] |

Key Experimental Protocols

This section provides detailed methodologies for assessing the impact of ATX inhibitors on fibroblast biology.

In Vitro ATX Enzymatic Assay (Amplex Red Method)

This assay indirectly quantifies ATX activity by measuring the production of choline, a byproduct of the LPC-to-LPA conversion.

Caption: Workflow for the Amplex Red-based ATX inhibition assay.

Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl2, 140 mM NaCl, pH 8.0). Prepare stock solutions of ATX enzyme, ATX inhibitor, LPC substrate, choline oxidase, horseradish peroxidase (HRP), and Amplex Red reagent.

-

Inhibitor Incubation: In a 96-well microplate, add the ATX enzyme to wells containing serial dilutions of the ATX inhibitor or vehicle control. Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the LPC substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Detection: Add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well. Choline oxidase will convert the choline byproduct to betaine and H2O2. HRP then uses the H2O2 to oxidize Amplex Red into the highly fluorescent resorufin.

-

Quantification: Incubate for a further 15-30 minutes in the dark. Measure the fluorescence intensity using a plate reader (excitation ~540 nm, emission ~590 nm).

-

Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Fibroblast Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Caption: Workflow for a BrdU-based fibroblast proliferation assay.

Protocol:

-

Cell Seeding: Seed human lung fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Synchronization: Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Treatment: Replace the medium with low-serum medium containing a mitogen (e.g., LPA or TGF-β) in the presence of various concentrations of the ATX inhibitor or vehicle control.

-

BrdU Labeling: After 24-48 hours of treatment, add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.

-

Immunodetection: Remove the labeling medium. Fix and permeabilize the cells. Add an anti-BrdU antibody conjugated to a peroxidase enzyme.

-

Quantification: Add a colorimetric peroxidase substrate. The amount of colored product is proportional to the amount of BrdU incorporated into the DNA. Measure the absorbance using a microplate reader.

-

Analysis: Normalize the results to the vehicle control to determine the percentage inhibition of proliferation.

Myofibroblast Differentiation Assay (α-SMA Immunofluorescence)

This assay visualizes the expression and organization of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.

Protocol:

-

Cell Culture: Seed fibroblasts on glass coverslips in a 24-well plate.

-

Treatment: Once cells are sub-confluent, replace the medium with low-serum medium containing a pro-fibrotic stimulus (e.g., 5 ng/mL TGF-β1) with or without the ATX inhibitor. Incubate for 48-72 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against α-SMA.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). A nuclear counterstain like DAPI can also be included.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA stress fibers using image analysis software.

Conclusion

ATX inhibitors represent a targeted therapeutic strategy that directly counteracts a fundamental driver of fibrosis. By reducing the bioavailability of the pro-fibrotic lipid mediator LPA, these inhibitors effectively attenuate fibroblast activation, proliferation, and migration. Their mechanism of action involves the suppression of multiple interconnected signaling pathways, including LPAR-mediated G protein signaling, the TGF-β cascade, and RhoA-dependent cytoskeletal organization. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of anti-fibrotic drugs.

References

- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. atsjournals.org [atsjournals.org]

- 8. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Role of Autotaxin Inhibition in Fibrotic Diseases: A Technical Guide to Ziritaxestat (GLPG1690)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and dysfunction, represent a significant and growing global health burden. A key pathological mechanism implicated in the progression of fibrosis across multiple organs is the Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis. Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid LPA, which in turn signals through a family of G protein-coupled receptors (LPARs) to promote fibroblast proliferation, migration, and differentiation into myofibroblasts—central events in the fibrotic process.[1][2]

This technical guide focuses on the investigation of Ziritaxestat (also known as GLPG1690), a potent and selective small-molecule inhibitor of autotaxin, as a therapeutic agent in various fibrotic diseases.[3][4] While the clinical development of Ziritaxestat for idiopathic pulmonary fibrosis (IPF) was ultimately discontinued, the extensive preclinical and clinical research conducted provides valuable insights into the role of the ATX-LPA axis in fibrosis and offers a comprehensive case study for drug development professionals in this field. We will delve into the mechanism of action, summarize key quantitative data from preclinical and clinical studies, detail experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action: The ATX-LPA-LPAR Signaling Axis in Fibrosis

Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space.[1] LPA then binds to at least six different LPARs (LPA1-6), initiating downstream signaling cascades that are highly context- and cell-type-dependent.[1] In the context of fibrosis, the activation of LPAR1 and LPAR2 on fibroblasts is particularly critical.[5] This activation promotes a pro-fibrotic cellular phenotype characterized by:

-

Increased fibroblast proliferation and migration: LPA acts as a potent chemoattractant and mitogen for fibroblasts, leading to their accumulation at sites of injury.

-

Myofibroblast differentiation: LPA signaling induces the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of active fibrosis.

-

Enhanced ECM deposition: Myofibroblasts secrete large quantities of ECM components, such as collagen, leading to the progressive scarring of tissue.

-

Pro-inflammatory effects: The ATX-LPA axis can also contribute to a pro-inflammatory microenvironment that further drives fibrogenesis.

Ziritaxestat, by competitively inhibiting the enzymatic activity of autotaxin, effectively reduces the production of LPA, thereby dampening the pro-fibrotic signaling through LPARs.[6] This mechanism provides a targeted approach to disrupting a central node in the pathogenesis of fibrotic diseases.

Data Presentation: Quantitative Outcomes of Ziritaxestat in Fibrotic Diseases

The efficacy of Ziritaxestat has been evaluated in various preclinical models and clinical trials for different fibrotic conditions. This section summarizes the key quantitative findings in a structured tabular format for ease of comparison.

Table 1: Preclinical Efficacy of Ziritaxestat in Animal Models of Fibrosis

| Disease Model | Species | Key Parameters Measured | Ziritaxestat Treatment | Vehicle/Control | Outcome | Citation(s) |

| Idiopathic Pulmonary Fibrosis | ||||||

| Bleomycin-induced Lung Fibrosis | Mouse | Ashcroft Score | Significant reduction | Elevated fibrosis | Reduced lung fibrosis | [7] |

| Lung Collagen Content | Significant reduction | Increased collagen | Reduced collagen deposition | [7] | ||

| Systemic Sclerosis | ||||||

| Chronic Graft-versus-Host Disease (cGvHD) | Mouse | Dermal Thickness | 10 and 30 mg/kg bid for 35 days | Increased dermal thickness | Significant reduction; 30 mg/kg reversed increase to control levels (p<0.001) | [8] |

| Clinical Cutaneous Score | 30 mg/kg bid for 35 days | Elevated score | 57% reduction (p<0.05) | [8] | ||

| Pulmonary Fibrosis (Ashcroft Score) | 30 mg/kg bid for 35 days | Increased score | Significant reduction (p<0.05) | [8] | ||

| Pulmonary Fibrosis (Fibrotic Lung Area) | 10 and 30 mg/kg bid for 35 days | Increased fibrotic area | Significant reduction (p<0.001 for both) | [8] |

Table 2: Clinical Efficacy of Ziritaxestat in Human Fibrotic Diseases

| Clinical Trial (Phase) | Disease | Patient Population | Treatment Arm | Placebo Arm | Primary Endpoint | Key Quantitative Results | Citation(s) |

| FLORA (Phase 2a) | Idiopathic Pulmonary Fibrosis (IPF) | 23 patients (17 active, 6 placebo) | 600 mg once daily for 12 weeks | Placebo once daily for 12 weeks | Safety and Tolerability | Change in FVC at 12 weeks: +8 mL (active) vs. -87 mL (placebo) | [4],[9],[10],[11],[12] |

| ISABELA 1 & 2 (Phase 3) | Idiopathic Pulmonary Fibrosis (IPF) | 1306 patients combined | 200 mg or 600 mg once daily + standard of care for 52 weeks | Placebo + standard of care for 52 weeks | Annual rate of FVC decline | ISABELA 1: No significant difference in FVC decline vs. placebo. ISABELA 2: No significant difference in FVC decline vs. placebo. (Trials terminated early) | [13],[14],[15],[16] |

| NOVESA (Phase 2a) | Diffuse Cutaneous Systemic Sclerosis (dcSSc) | 33 patients (21 active, 12 placebo) | 600 mg once daily for 24 weeks | Placebo once daily for 24 weeks | Change in modified Rodnan Skin Score (mRSS) at 24 weeks | Change in mRSS at 24 weeks: -8.3 (active) vs. -5.7 (placebo) (p=0.0411) | [6],[17],[18],[19],[20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. This section outlines the key experimental protocols employed in the preclinical and clinical evaluation of Ziritaxestat.

Preclinical Models

1. Bleomycin-Induced Lung Fibrosis in Mice

-

Objective: To induce a model of lung fibrosis that mimics aspects of human IPF.

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[21]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 0.25-1.0 mg/kg) is administered to anesthetized mice.[21][22] Control animals receive an equal volume of sterile saline.

-